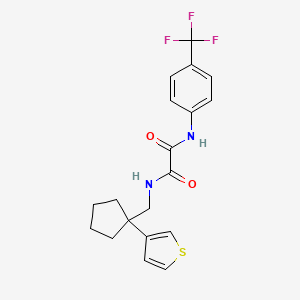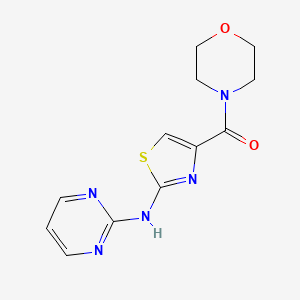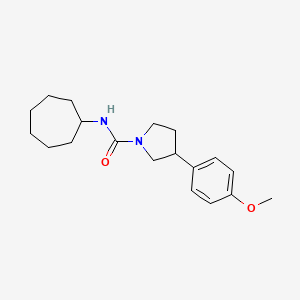
N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation and inflammation.
作用機序
N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Activation of N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide leads to the influx of calcium ions into the cell, which triggers pain sensation and inflammation. CTB binds to the vanilloid binding site of N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide and prevents its activation by the aforementioned stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
CTB has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. CTB has also been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. Additionally, CTB has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
実験室実験の利点と制限
CTB is a potent and selective N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide antagonist that has been extensively studied in preclinical models. However, its use in human clinical trials is limited due to its poor solubility and bioavailability. Additionally, CTB has been found to have off-target effects on other ion channels, which may limit its therapeutic potential.
将来の方向性
Future research on CTB should focus on improving its solubility and bioavailability to facilitate its use in human clinical trials. Additionally, further studies are needed to elucidate the potential off-target effects of CTB on other ion channels and to identify any potential drug-drug interactions. Finally, more research is needed to explore the potential therapeutic applications of CTB in cancer therapy and neuroprotection.
合成法
The synthesis of CTB involves the reaction of 3-fluoro-4-(trifluoromethyl)benzoic acid with 1-cyano-3-methylcyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid to obtain CTB in high yield and purity.
科学的研究の応用
CTB has been studied extensively for its potential therapeutic applications in pain management, inflammation, and cancer. As a N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide antagonist, CTB has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. CTB has also been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N2O/c1-10-3-2-6-15(8-10,9-21)22-14(23)11-4-5-12(13(17)7-11)16(18,19)20/h4-5,7,10H,2-3,6,8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDWWQAHTUXQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Azepan-1-yl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2913823.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2913827.png)



![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913838.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2913839.png)




![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide](/img/structure/B2913845.png)